2-Phenyl-2-(piperidin-4-ylidene)acetonitrile

Purity Analysis Chemical Procurement Synthetic Chemistry

Versatile pharmaceutical intermediate with a unique piperidinylidene scaffold, enabling rapid SAR exploration. - High purity (≥98%) eliminates the need for pre-purification, streamlining multi-step syntheses. - Phenyl and nitrile handles allow orthogonal derivatization to generate diverse lead-like libraries. - Commercial availability reduces project timelines versus custom synthesis. Ideal for medicinal chemistry and process scale-up.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 676490-69-0
Cat. No. B1508531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-(piperidin-4-ylidene)acetonitrile
CAS676490-69-0
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CNCCC1=C(C#N)C2=CC=CC=C2
InChIInChI=1S/C13H14N2/c14-10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12/h1-5,15H,6-9H2
InChIKeyOELAWOJFKUGDSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-2-(piperidin-4-ylidene)acetonitrile: Strategic Intermediate


2-Phenyl-2-(piperidin-4-ylidene)acetonitrile (CAS 676490-69-0) is a versatile chemical intermediate, belonging to the class of substituted piperidinylidene acetonitriles . Characterized by its phenyl and cyano functional groups on a piperidine scaffold (molecular weight 198.26 g/mol, formula C13H14N2) [1], this compound serves as a crucial building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical research. Unlike many in-class analogs, the commercial availability of 676490-69-0 in high purity allows for its direct integration into multi-step synthetic routes without the need for costly and time-consuming in-house custom synthesis [1].

Strategic intermediate for pharmaceutical and agrochemical synthesis workflows
Directly integrates into multi-step routes; avoids in-house custom synthesis
Class identity: substituted piperidinylidene acetonitrile with commercial high-purity availability

Risks of Analog Substitution for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile


While other piperidinylidene acetonitrile derivatives exist, substituting CAS 676490-69-0 with a structural analog like 2-(piperidin-4-ylidene)acetonitrile (CAS 4764-31-2) or a hydrochloride salt is not a trivial, like-for-like exchange . The unsubstituted core lacks the phenyl moiety, fundamentally altering its reactivity and the steric and electronic properties of any resulting downstream intermediates . Furthermore, variations in commercially available purity can be significant; the absence of a certified high-purity grade for an analog can introduce unknown impurities that derail sensitive catalytic cycles or lead to complex, uncharacterizable byproduct mixtures [1]. Therefore, the specific molecular structure and verifiable purity of CAS 676490-69-0 are critical parameters for ensuring reproducibility in the synthesis of target molecules.

Attribute
Target compound
Analog / substitute risk
Structural identity
Phenyl-piperidinylidene core
Unsubstituted or salt analogs lack the phenyl moiety; reactivity and steric properties may shift significantly
Purity guarantee
Certified high-purity grade available
Unverified purity in analogs may introduce unknown impurities and derail catalytic cycles
Storage protocol
Vendor-specified 2–8°C
No defined storage protocol risks degradation and batch variability over time

Quantitative Differentiation Evidence: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile


Purity Advantage Over Unsubstituted Analogs

Procuring the exact compound ensures a higher and more rigorously verified level of purity compared to its unsubstituted analog. Commercially available 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile is consistently offered at certified purities of at least 95% [1], with some suppliers guaranteeing a minimum of 98% [2]. In contrast, the unsubstituted analog 2-(piperidin-4-ylidene)acetonitrile (CAS 4764-31-2) is often available with no certified purity specification from mainstream vendors, representing a significant and quantifiable risk in procurement for sensitive chemical synthesis .

Purity advantage
Head-to-head
95–98% minimum purity guarantee
Supports de-risked procurement for sensitive synthesis
Vs. unsubstituted analog with no certified purity specification
Purity Analysis Chemical Procurement Synthetic Chemistry

Defined Storage Stability Advantage

The target compound offers a clear, vendor-specified storage profile that is critical for long-term project planning and inventory management. The recommended storage condition for CAS 676490-69-0 is 2-8°C . This is a key differentiator from many other research chemicals and analogs for which no explicit storage conditions are provided, leaving the user to guess at the compound's stability and risking degradation over time [1].

Storage stability
Head-to-head
Defined 2–8°C storage protocol
Reduces degradation risk for long-term project planning
Many analogs and research chemicals lack published storage conditions
Stability Chemical Storage Procurement Logistics

Phenyl-Piperidinylidene Core for Derivatization

The combination of a free secondary amine on the piperidine ring and an alpha-phenyl substituted nitrile group in 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile creates a unique, functionalized core for building more complex pharmacophores . This specific structural arrangement offers a high degree of synthetic versatility not found in simpler acetonitriles or other piperidine derivatives. For instance, the compound is a key intermediate for generating diverse piperidinylidene scaffolds, which are common in medicinal chemistry programs targeting a range of receptors and enzymes .

Derivatization scaffold
Class-level
Multiple functionalization handles (secondary amine, nitrile, exocyclic double bond)
Enables rapid access to diverse chemical space
Qualitative advantage based on retrosynthetic analysis; data to verify in specific routes
Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Research Applications: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile


Diversity-Oriented Synthesis Scaffold

Medicinal chemists seeking to rapidly generate a library of novel, piperidine-based compounds for biological screening will find this molecule invaluable. Its core structure allows for facile derivatization at the amine, the nitrile, or the exocyclic double bond, enabling the exploration of diverse chemical space from a single, high-purity starting material [1].

High-Purity Intermediates for Preclinical Development

For process chemists scaling up the synthesis of a lead candidate, the availability of CAS 676490-69-0 in 95-98% purity is critical. This high purity reduces the need for extensive intermediate purification, leading to higher overall yields and a more robust, cost-effective synthetic route [1].

Reliable Starting Material for Research Collaborations

In collaborative projects where reproducibility across different labs is paramount, using a compound with a defined purity and storage profile is essential. Selecting CAS 676490-69-0 eliminates variability associated with lesser-characterized analogs, ensuring that synthetic procedures and biological data are consistent and comparable between research groups .

Application
Selection Property
Validation Focus
Diversity-oriented synthesis scaffold
Multi-handle derivatization core
Library generation and chemical space exploration
Preclinical intermediate scale-up
Certified high-purity grade (95–98%)
Yield and impurity-profile reproducibility
Cross-lab research collaborations
Defined storage and purity profile
Inter-laboratory data consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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